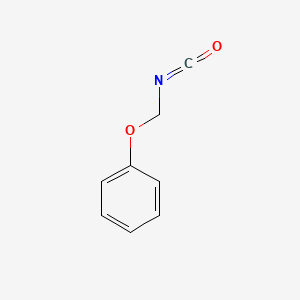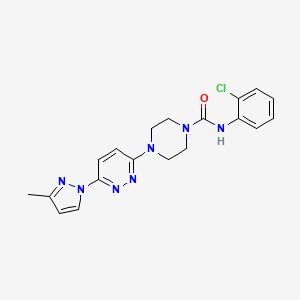
(Isocyanatomethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isocyanatomethoxy)benzene, also known as phenyl isocyanate, is an organic compound with the molecular formula C_8H_7NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a methoxy group (-O-CH_2-). This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Isocyanatomethoxy)benzene can be synthesized through several methods, including:
Phosgenation of Aniline: This method involves the reaction of aniline with phosgene in the presence of a base to form phenyl isocyanate. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Dehydration of Phenylcarbamic Acid: Phenylcarbamic acid can be dehydrated using dehydrating agents such as phosphorus pentachloride (PCl_5) or thionyl chloride (SOCl_2) to yield phenyl isocyanate.
Industrial Production Methods: In industrial settings, this compound is often produced through the phosgenation of aniline due to its efficiency and scalability. The process involves the following steps:
- Aniline is reacted with phosgene in the presence of a base such as pyridine or triethylamine.
- The reaction mixture is maintained at low temperatures (0-5°C) to control the exothermic reaction.
- The resulting phenyl isocyanate is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (Isocyanatomethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylcarbamic acid, which can further decompose to aniline and carbon dioxide.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can occur at ambient conditions.
Polymerization: Polyols and catalysts such as dibutyltin dilaurate are used, and the reactions are conducted at temperatures ranging from 25°C to 80°C.
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition reactions.
Aniline and Carbon Dioxide: Formed through hydrolysis.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
(Isocyanatomethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: It is used in the synthesis of drugs and drug intermediates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of (Isocyanatomethoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various applications, including the formation of urea and carbamate linkages in organic synthesis and polymer chemistry.
Molecular Targets and Pathways:
Nucleophilic Sites: The isocyanate group targets nucleophilic sites on molecules, such as amino groups in proteins and peptides.
Polymerization Pathways: In the production of polyurethanes, the isocyanate group reacts with hydroxyl groups on polyols, leading to the formation of urethane linkages and polymer chains.
Comparison with Similar Compounds
- Methyl Isocyanate (MIC)
- Toluene Diisocyanate (TDI)
- Hexamethylene Diisocyanate (HDI)
- Phenyl Isocyanate
This detailed overview provides a comprehensive understanding of (Isocyanatomethoxy)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
isocyanatomethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWVZHIPVHZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)

![2-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2439321.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2439322.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)
![N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2439330.png)

![2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)
![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)



